3-(4-biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-Biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry and material science. The structure of this compound consists of a furochromene core with a biphenyl and butyl substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one can be achieved through several synthetic routes. . This reaction typically employs homogeneous catalysts such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride and zinc chloride. Heterogeneous catalysts such as cation-exchange resins and zeolites can also be used .
Chemical Reactions Analysis
3-(4-Biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development due to its unique chemical structure and biological activity .
Mechanism of Action
The mechanism of action of 3-(4-biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, certain furochromenes have been shown to activate the cAMP/PKA and MAPKs signaling pathways, which play a crucial role in various cellular processes . These interactions can lead to the modulation of gene expression and protein activity, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
3-(4-Biphenylyl)-5-butyl-7H-furo[3,2-g]chromen-7-one can be compared to other similar compounds such as 5-phenyl-7H-furo[2,3-g]chromen-7-one and 9-phenyl-7H-furo[2,3-f]chromen-7-one . These compounds share a similar furochromene core but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique combination of a biphenyl and butyl substituent in this compound distinguishes it from these related compounds and contributes to its distinct characteristics.
Properties
Molecular Formula |
C27H22O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
5-butyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C27H22O3/c1-2-3-7-21-14-27(28)30-26-16-25-23(15-22(21)26)24(17-29-25)20-12-10-19(11-13-20)18-8-5-4-6-9-18/h4-6,8-17H,2-3,7H2,1H3 |
InChI Key |
KOVNBQVUSSACOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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